2-{[5-(5-bromo-2-hydroxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide
Overview
Description
2-{[5-(5-bromo-2-hydroxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide is a useful research compound. Its molecular formula is C18H14BrCl3N4O2S and its molecular weight is 536.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 533.90864 g/mol and the complexity rating of the compound is 569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiosynthesis in Herbicide Study
Radiosynthesis techniques, such as those used in the preparation of chloroacetanilide herbicides, demonstrate the utility of complex acetamide derivatives in agricultural research. These methods facilitate studies on the metabolism and mode of action of herbicides, providing insights into their environmental fate and efficacy (Latli & Casida, 1995).
Antimicrobial Activity Exploration
The synthesis and evaluation of triazole derivatives, including those structurally related to the specified compound, reveal potential antimicrobial applications. These compounds have been tested against a variety of bacterial strains, indicating their significance in the development of new antibacterial agents (Plech et al., 2011).
Enzyme Inhibition for Therapeutic Research
Investigations into 1,2,4-triazole derivatives encompassing similar structural motifs have shown moderate to good activities against acetylcholinesterase and butyrylcholinesterase. These findings highlight the potential of such compounds in researching treatments for diseases related to enzyme dysfunction, such as Alzheimer's disease (Riaz et al., 2020).
Photocatalytic Environmental Remediation
Studies on photocatalytic oxidation, for instance, using CdS in the degradation of chlorophenols, suggest applications for acetamide derivatives in environmental remediation. The presence of thioacetamide-like compounds can influence the photocatalytic efficiency and pathway, offering insights into the treatment of polluted waters (Tang & Huang, 1995).
Antipathogenic and Biofilm Inhibition
Research on thiourea derivatives, including compounds with chloro and bromo substitutions, has demonstrated significant anti-pathogenic activity, especially against biofilm-forming bacteria. This research area is critical for addressing the challenges posed by antibiotic resistance and the need for new antimicrobial strategies (Limban, Marutescu, & Chifiriuc, 2011).
properties
IUPAC Name |
2-[[5-(5-bromo-2-hydroxyphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrCl3N4O2S/c1-2-26-17(10-5-9(19)3-4-15(10)27)24-25-18(26)29-8-16(28)23-14-7-12(21)11(20)6-13(14)22/h3-7,27H,2,8H2,1H3,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPZPPOFNXVHGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)C3=C(C=CC(=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrCl3N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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